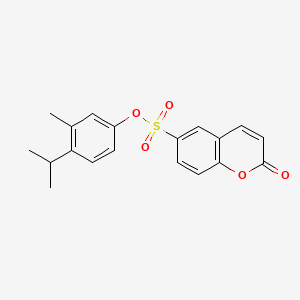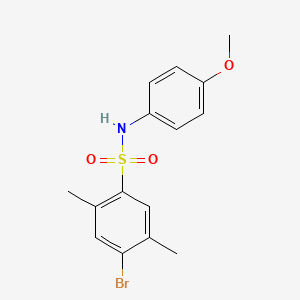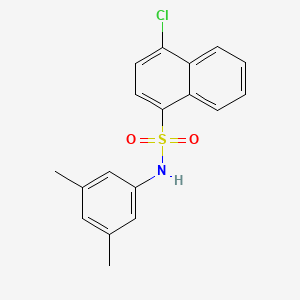
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate, also known as NEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate works by binding to specific sites on target proteins, causing them to fluoresce. This allows researchers to visualize the location and movement of proteins in living cells. This compound has also been found to modulate the activity of ion channels and transporters, which can provide insights into their function and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of ion channels and transporters, which can impact cellular signaling and metabolism. This compound has also been found to induce changes in membrane potential, calcium signaling, and vesicle trafficking.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate in lab experiments is its high sensitivity and specificity for certain target proteins. It is also relatively easy to use and can be applied to a range of experimental systems. However, one limitation of this compound is that it may interfere with the function of target proteins, leading to potential artifacts in experimental results.
Zukünftige Richtungen
There are several future directions for research on Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate. One area of interest is the development of new fluorescent probes that can target specific proteins and cellular processes with greater precision. Another area of research is the use of this compound in drug discovery, where it may be used to identify new targets for therapeutic intervention. Finally, there is also interest in exploring the potential therapeutic applications of this compound itself, particularly in the treatment of neurological and cardiovascular disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized using a specific method and has been found to have a range of biochemical and physiological effects. This compound is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells, as well as for studying the function of ion channels and transporters. While there are limitations to its use, this compound has the potential to provide valuable insights into cellular processes and to be used in drug discovery and therapeutic applications.
Synthesemethoden
The synthesis of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate involves several steps, starting with the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalen-1-yl chloride. This intermediate is then reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has been found to have a range of scientific research applications. It is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells. This compound has also been used to study the function of ion channels and transporters, as well as the dynamics of membrane proteins.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-22-18-12-11-14(2)13-19(18)24(20,21)23-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVBYFFCAWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)

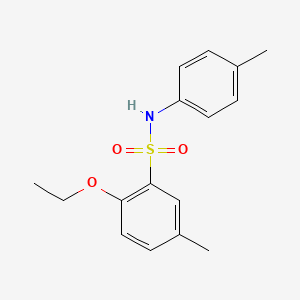

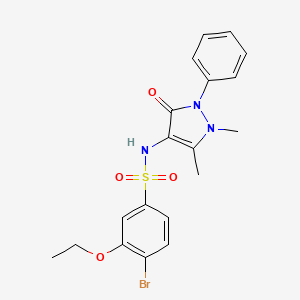
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
